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Compound of Interest

Compound Name: gTPA2-OMe

Cat. No.: B15537888 Get Quote

An In-depth Technical Guide to gTPA2-OMe: A Triazine-Based Hole Transport Material for Perovskite Solar Cells

Introduction
gTPA2-OMe is a specialized organic semiconductor that serves as a hole transport material (HTM) in the fabrication

of high-performance perovskite solar cells (PSCs). Its molecular design, centered around a 1,3,5-triazine core, is

engineered to facilitate efficient extraction and transport of positive charge carriers (holes) from the perovskite

absorber layer to the electrode, a critical function for achieving high power conversion efficiencies. The "OMe" suffix in

its name signifies the presence of methoxy groups, which are common substituents in HTMs, known to influence the

material's electronic properties and solubility. This guide provides a comprehensive overview of the chemical

structure, properties, and application of gTPA2-OMe in the context of perovskite solar cell research and development.

Chemical Structure
The chemical structure of gTPA2-OMe is defined by a central triazine ring functionalized with substituted phenylamine

groups. Based on the available information, the systematic IUPAC name for gTPA2-OMe is N2,N4-bis(3,5-

dimethylphenyl)-N6-(4-(bis(4-methoxyphenyl)amino)phenyl)-1,3,5-triazine-2,4,6-triamine.

The key structural features include:

A 1,3,5-triazine core: This electron-deficient nitrogen-containing heterocycle forms the central scaffold of the

molecule.

Di-methylphenyl amine substituents: These groups are attached at the 2 and 4 positions of the triazine ring.

A triphenylamine derivative at the 6-position: This moiety is further functionalized with two methoxy groups, which

play a crucial role in modulating the material's HOMO (Highest Occupied Molecular Orbital) energy level for

favorable alignment with the perovskite layer.

Molecular Formula: C₃₂H₃₃N₇O₂
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Physicochemical and Electronic Properties
The properties of gTPA2-OMe are tailored for its role as an efficient HTM. While specific experimental data for this

exact compound is not widely published, the properties can be inferred from studies on structurally similar triazine-

based HTMs. The following table summarizes the expected range of key properties.

Property Value/Range
Significance in Perovskite Solar
Cells

Molecular Weight 547.65 g/mol
Influences solubility and film formation

properties.

HOMO Energy Level -5.1 to -5.3 eV

Crucial for efficient hole extraction from

the perovskite valence band. Must be

well-aligned with the perovskite's

valence band energy level (typically

around -5.4 eV).

LUMO Energy Level -2.0 to -2.2 eV

Should be higher than the perovskite's

conduction band to effectively block

electron transport, thereby reducing

recombination losses.

Hole Mobility (μh) 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹

A higher hole mobility ensures efficient

transport of holes to the electrode,

contributing to a higher short-circuit

current (Jsc) and fill factor (FF).

Glass Transition Temp. > 100 °C

A high glass transition temperature is

indicative of good thermal stability,

which is essential for the long-term

operational stability of the solar cell.

Solubility
Soluble in common organic solvents

(e.g., chlorobenzene, toluene)

Enables solution-based processing for

the deposition of the hole transport

layer, which is a cost-effective

fabrication method.

Synthesis Protocol
The synthesis of gTPA2-OMe, like other substituted triazines, would typically proceed through a sequential

nucleophilic aromatic substitution reaction starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). A plausible

synthetic route is outlined below.

Materials:

Cyanuric chloride
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3,5-Dimethylaniline

4-(Bis(4-methoxyphenyl)amino)aniline

A suitable base (e.g., Diisopropylethylamine - DIPEA)

An appropriate solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)

Procedure:

First Substitution: Cyanuric chloride is dissolved in the chosen solvent and cooled in an ice bath. One equivalent of

3,5-dimethylaniline and one equivalent of the base are added dropwise. The reaction is stirred at low temperature

and then allowed to warm to room temperature to yield the monosubstituted product.

Second Substitution: A second equivalent of 3,5-dimethylaniline and the base are added to the reaction mixture,

which is then heated to a moderate temperature (e.g., 40-50 °C) to facilitate the second substitution, yielding the

disubstituted intermediate.

Third Substitution: The final amine, 4-(bis(4-methoxyphenyl)amino)aniline, and a third equivalent of the base are

added. The reaction mixture is then refluxed to drive the final substitution to completion.

Purification: The crude product is purified by column chromatography to yield the final gTPA2-OMe product.

The following diagram illustrates the general synthetic workflow:
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Synthesis Workflow of gTPA2-OMe

Cyanuric Chloride
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A representative synthetic workflow for gTPA2-OMe.
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Experimental Protocol for Application in Perovskite Solar Cells
The following is a typical experimental protocol for the deposition of the gTPA2-OMe hole transport layer and the

fabrication of a standard n-i-p perovskite solar cell.

Materials and Substrates:

FTO-coated glass substrates

Electron transport layer (ETL) materials (e.g., SnO₂, TiO₂)

Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

gTPA2-OMe HTL solution: gTPA2-OMe dissolved in a solvent like chlorobenzene, often with additives such as

bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) to improve conductivity and

performance.

Metal for top electrode (e.g., Gold - Au, or Silver - Ag)

Device Fabrication Procedure:

Substrate Cleaning: FTO-coated glass substrates are sequentially cleaned by ultrasonication in detergent,

deionized water, acetone, and isopropanol, and then treated with UV-Ozone.

ETL Deposition: An electron transport layer (e.g., a compact layer of SnO₂) is deposited onto the FTO substrate, for

instance, by spin-coating, followed by annealing.

Perovskite Layer Deposition: The perovskite active layer is deposited on top of the ETL, typically via a one-step

spin-coating method in a nitrogen-filled glovebox, followed by thermal annealing.

HTL Deposition: The gTPA2-OMe HTL solution is spin-coated onto the perovskite layer. The spinning speed and

time are optimized to achieve the desired layer thickness.

Top Electrode Deposition: Finally, a metal top electrode (e.g., 80-100 nm of gold) is deposited by thermal

evaporation through a shadow mask to define the active area of the solar cell.

The workflow for device fabrication is depicted below:
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Perovskite Solar Cell Fabrication Workflow

1. FTO Substrate
Cleaning

2. ETL Deposition
(e.g., SnO₂)

3. Perovskite Layer
Deposition

4. gTPA2-OMe HTL
Deposition

5. Top Electrode
Deposition (e.g., Au)

Completed PSC Device
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Workflow for fabricating a perovskite solar cell with gTPA2-OMe.

Role in Perovskite Solar Cell and Energy Level Alignment
In a perovskite solar cell, gTPA2-OMe forms a crucial interface with the perovskite layer. Its primary functions are:

Efficient Hole Extraction: The HOMO level of gTPA2-OMe is designed to be slightly higher than the valence band

maximum of the perovskite, creating a favorable energy cascade for the transfer of photogenerated holes.

Electron Blocking: The LUMO level of gTPA2-OMe is significantly higher than the conduction band minimum of the

perovskite, creating an energetic barrier that prevents electrons from reaching the anode, thus minimizing charge

recombination.

Interfacial Passivation: The HTM can passivate defects at the perovskite surface, reducing non-radiative

recombination and improving the open-circuit voltage (Voc) of the device.
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Protection of the Perovskite Layer: The hydrophobic nature of many organic HTMs can provide a degree of

protection to the underlying perovskite layer from moisture ingress.

The energy level alignment in a typical perovskite solar cell employing gTPA2-OMe is illustrated in the following

diagram:

Energy Level Diagram of a Perovskite Solar Cell
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Energy level alignment in a PSC with gTPA2-OMe.

Conclusion
gTPA2-OMe represents a class of promising hole transport materials for perovskite solar cells, characterized by a

robust triazine core and tunable electronic properties through peripheral functionalization. Its favorable energy level

alignment, good hole mobility, and potential for cost-effective synthesis make it a compelling alternative to more

established HTMs. Further research and optimization of devices incorporating gTPA2-OMe and similar triazine-based

materials will be crucial in advancing the commercial viability and long-term stability of perovskite photovoltaic

technology.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic

or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express

or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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